molecular formula C16H24N10O4 B1665990 Aminophylline CAS No. 317-34-0

Aminophylline

Cat. No.: B1665990
CAS No.: 317-34-0
M. Wt: 420.43 g/mol
InChI Key: FQPFAHBPWDRTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminophylline is a methylxanthine derivative composed of theophylline (86–89%) and ethylenediamine (10–14%), which enhances its water solubility compared to theophylline alone . It is a nonselective phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels, bronchodilation, and central respiratory stimulation . Clinically, this compound is used for:

  • Bronchial asthma and chronic obstructive pulmonary disease (COPD)
  • Apnea of prematurity (AOP)
  • Renal protection in neonates with hypoxic ischemic encephalopathy (HIE)
  • Reversal of regadenoson-induced adverse effects during myocardial perfusion imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminophylline is synthesized by reacting theophylline with ethylenediamine. The reaction typically involves dissolving theophylline in water, followed by the addition of ethylenediamine. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, this compound is produced by combining theophylline and ethylenediamine in large-scale reactors. The reaction conditions are carefully controlled to ensure the purity and yield of the final product. The resulting this compound is then purified and crystallized to obtain the desired form .

Chemical Reactions Analysis

Decomposition in Air and Carbon Dioxide Interaction

Aminophylline undergoes gradual decomposition upon atmospheric exposure. Key observations include:

  • Ethylenediamine loss : Prolonged air exposure leads to the release of ethylenediamine, leaving free theophylline as a residue .

  • CO₂ absorption : Concurrently, this compound absorbs atmospheric carbon dioxide, accelerating the liberation of theophylline .

Proposed Reaction Pathway :

This compound C16H24N10O4)+CO2Theophylline C7H8N4O2)+Ethylenediamine carbonate derivatives\text{this compound C}_{16}\text{H}_{24}\text{N}_{10}\text{O}_4)+\text{CO}_2\rightarrow \text{Theophylline C}_7\text{H}_8\text{N}_4\text{O}_2)+\text{Ethylenediamine carbonate derivatives}

This reaction underscores the instability of the ethylenediamine-theophylline complex in aerobic environments.

Solubility and pH-Dependent Behavior

This compound’s solubility profile and alkaline nature influence its reactivity:

PropertyDetailSource
Water solubility 1 g dissolves in 25 mL water, forming a clear alkaline solution (pH ~9–10)
Crystallization Solutions recrystallize upon standing but redissolve with ethylenediamine addition
Alcohol/ether insolubility Insoluble in ethanol, diethyl ether, or nonpolar solvents

The alkalinity of this compound solutions facilitates reactions with acids, potentially regenerating theophylline through protonation of ethylenediamine.

Stability in Aqueous Solutions

This compound’s stability in water is contingent on ethylenediamine retention:

  • Reversible dissociation : In water, the complex partially dissociates into theophylline and ethylenediamine. This equilibrium shifts under acidic conditions or CO₂ exposure .

  • Ethylenediamine dependency : Adding ethylenediamine to crystallized solutions restores solubility, confirming its role in stabilizing the complex .

Interaction with Biological Molecules

While primarily pharmacological, this compound’s chemical antagonism of adenosine receptors involves competitive binding:

  • Adenosine receptor blockade : Competes with adenosine at A₁/A₂ receptors via methylxanthine moieties, altering intracellular cAMP levels .

  • Phosphodiesterase inhibition : Elevates cAMP by blocking enzymatic degradation, though this mechanism is more relevant to its therapeutic effects .

Allergenic Reactions to Ethylenediamine

Ethylenediamine, a component of this compound, is implicated in hypersensitivity responses:

  • Immune activation : Ethylenediamine triggers IgE-mediated reactions, leading to rashes, fever, or exfoliative dermatitis in sensitive individuals .

  • Cross-reactivity : Patients allergic to ethylenediamine may react to structurally similar compounds (e.g., industrial dyes) .

Scientific Research Applications

Respiratory Applications

1. Treatment of Asthma and Chronic Obstructive Pulmonary Disease (COPD)
Aminophylline is commonly used to relieve symptoms of asthma and other chronic lung diseases by relaxing bronchial smooth muscles. It acts as a bronchodilator, improving airflow and reducing respiratory distress. Clinical studies have shown that this compound can be effective in managing acute asthma exacerbations, particularly in children . A study indicated that low-dose theophylline (the active component of this compound) could positively affect acute status asthmaticus, enhancing treatment outcomes in emergency settings .

2. Management of Pulmonary Edema
this compound has been investigated for its role in treating pulmonary edema caused by chemical exposure, such as phosgene. Research demonstrated that this compound administration post-exposure significantly reduced pulmonary capillary permeability and lipid peroxidation, suggesting its protective mechanisms against lung injury . In animal models, this compound maintained levels of cyclic adenosine monophosphate (cAMP) and reduced inflammatory mediators, indicating its potential as a countermeasure against lung edema .

Cardiovascular Applications

1. Cardiac Arrhythmias
Recent studies have explored the effects of this compound on cardiac tissues derived from human pluripotent stem cells. It was found to induce arrhythmic events at varying concentrations, highlighting its dual role as both a therapeutic agent and a potential risk factor for cardiac complications . The positive chronotropic and inotropic effects observed at certain concentrations suggest that this compound may enhance heart contractility but also necessitate caution due to its proarrhythmic properties .

2. Treatment of Bradycardia
A notable case study involved a patient with spinal cord injury-related severe bradycardia who was successfully treated with intravenous this compound. The treatment led to an increase in heart rate and stabilization of vital signs, demonstrating this compound's utility in managing specific cardiac conditions resistant to conventional therapies like atropine .

Critical Care and Other Applications

1. Mitochondrial Biogenesis in Lung Cells
Emerging research indicates that this compound may play a role in mitochondrial biogenesis within lung epithelial cells. This action is particularly relevant for patients with chronic obstructive pulmonary disease (COPD), where mitochondrial dysfunction is prevalent. By increasing the ratio of mitochondrial DNA to nuclear DNA, this compound may enhance cellular energy metabolism and function .

2. Drug Repositioning
Recent investigations into drug repositioning have identified this compound as a candidate for new therapeutic applications beyond respiratory disorders. Its interaction with various biological pathways suggests potential uses in other clinical contexts, although further research is necessary to validate these findings .

Summary of Key Findings

Application AreaKey Findings
Asthma/COPDEffective bronchodilator; improves airflow; beneficial in acute exacerbations
Pulmonary EdemaReduces lung injury from chemical exposure; maintains cAMP levels; decreases inflammation
Cardiac ArrhythmiasInduces arrhythmias at high concentrations; positive effects on cardiac contractility
BradycardiaSuccessfully managed severe bradycardia; increased heart rate during treatment
Mitochondrial BiogenesisEnhances mitochondrial function in lung cells; potential benefit for COPD patients
Drug RepositioningIdentified for new therapeutic uses; requires further validation

Mechanism of Action

Aminophylline exerts its effects by releasing theophylline in the body. Theophylline acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator. These actions lead to the relaxation of smooth muscles in the bronchial airways and pulmonary blood vessels, reducing airway responsiveness to histamine, methacholine, adenosine, and allergens .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Aminophylline vs. Caffeine

Both are methylxanthines used for AOP treatment , but key differences exist:

Parameter This compound Caffeine References
Efficacy in AOP Equivalent reduction in apnea episodes Equivalent reduction in apnea episodes
Adverse Effects Higher rates of tachycardia, feeding intolerance Lower risk of tachycardia, GI distress
Hyperglycemia Risk Similar incidence (~20%) Similar incidence (~20%)
Monitoring Requirements Requires therapeutic drug monitoring No routine blood concentration monitoring
Administration IV or oral IV or oral
Renal Effects Increases urine output in HIE neonates Limited renal effects

Mechanistic Overlap: Both act via PDE inhibition and adenosine receptor antagonism, but caffeine has a longer half-life and broader therapeutic index .

This compound vs. Theophylline

This compound is a theophylline-ethylenediamine complex. Key distinctions:

Parameter This compound Theophylline References
Solubility Higher water solubility Poor water solubility
Phosphodiesterase Inhibition Less potent PDE inhibition More potent PDE inhibition
Clinical Use Preferred for IV administration Primarily oral formulations
Drug Interactions Prolonged half-life with clinafloxacin Similar CYP450 interactions
Neuromuscular Effects Increases probability of acetylcholine release Higher cAMP-mediated mobilization rate

Substitution: Theophylline is recommended as a first-line alternative during this compound shortages due to structural and mechanistic similarities .

This compound vs. β2-Adrenergic Agonists (e.g., Terbutaline, Salbutamol)

Combination therapy with β2-agonists enhances bronchodilation:

Parameter This compound β2-Agonists (e.g., Salbutamol) References
Mechanism PDE inhibition, adenosine antagonism Direct β2-receptor activation
Bronchodilation Efficacy Moderate alone; synergistic in combination High alone; additive/synergistic effect
Cardiac Side Effects Arrhythmia risk (reduced with salbutamol) Lower arrhythmia risk alone
Clinical Use Second-line asthma therapy First-line asthma therapy

Synergy: Combining this compound (400 mg) with terbutaline (5 mg) produced greater bronchodilation than either drug alone in asthmatic patients .

Key Research Findings

Renal Protection in Neonates

  • In neonates with HIE undergoing therapeutic hypothermia, this compound increased urine output (UOP) by 30–50% and stabilized serum creatinine (SCr) levels, suggesting nephroprotective effects .

Drug Interactions

  • Clinafloxacin co-administration with this compound increased theophylline’s half-life from 6.1 to 12.4 hours, necessitating dose adjustments .

Biological Activity

Aminophylline, a combination of theophylline and ethylenediamine, is primarily used as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its biological activity encompasses a range of mechanisms that contribute to its therapeutic effects, including phosphodiesterase inhibition, adenosine receptor antagonism, and impacts on inflammatory pathways. This article explores these mechanisms in detail, supported by recent research findings and case studies.

Phosphodiesterase Inhibition
this compound acts as a non-selective inhibitor of phosphodiesterase (PDE) enzymes, particularly types III and IV. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for smooth muscle relaxation in the lungs. The increase in cAMP also enhances the activity of protein kinase A (PKA), promoting bronchodilation and reducing inflammation by inhibiting mediator release from immune cells .

Adenosine Receptor Antagonism
this compound is known to antagonize adenosine receptors (ARs), particularly A1 and A2A subtypes. This antagonism contributes to its bronchodilatory effects by preventing the bronchoconstrictive actions mediated by adenosine. Studies have shown that this compound's interaction with these receptors helps mitigate airway hyperreactivity, a common feature in asthma .

Anti-inflammatory Effects
Research indicates that this compound restores histone deacetylase-2 activity, leading to enhanced steroid responsiveness in inflammatory conditions. This mechanism is particularly relevant in the context of asthma, where inflammation plays a pivotal role . Additionally, this compound has been shown to reduce leukotriene production, thereby decreasing pulmonary capillary permeability and edema .

Case Studies and Clinical Trials

  • Severe Acute Asthma in Children
    A randomized controlled trial involving 163 children with severe acute asthma demonstrated that those treated with this compound exhibited significant improvements in spirometry measurements compared to a placebo group. Notably, no intubations occurred in the this compound group, underscoring its potential benefits in acute settings .
  • Cardiopulmonary Bypass Studies
    In studies assessing the effects of this compound post-cardiopulmonary bypass, it was found that administering 30 mg/kg this compound significantly reduced markers of lung injury and inflammation. The treatment maintained cAMP levels and decreased lipid peroxidation, suggesting protective effects against oxidative stress .
  • Arrhythmias Induced by this compound
    A recent study highlighted that while this compound can induce arrhythmias at higher concentrations (10 mM), it also demonstrated positive chronotropic (increased heart rate) and inotropic (increased contraction strength) effects on human pluripotent stem cell-derived cardiomyocytes . This dual effect necessitates careful monitoring when used in clinical settings.

Pharmacokinetics

This compound is administered intravenously or orally, with its pharmacokinetics influenced by factors such as age, weight, and concurrent medications. The half-life varies widely among individuals due to metabolic differences, typically ranging from 3 to 7 hours. Therapeutic drug monitoring is often recommended to avoid toxicity while ensuring efficacy .

Summary of Research Findings

Study Focus Findings Reference
Severe acute asthmaSignificant improvement in spirometry; no intubations in treatment group
Cardiopulmonary bypassReduced lung injury markers; maintained cAMP levels
Arrhythmic eventsInduced arrhythmias at high doses; positive chronotropic/inotropic effects observed

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of aminophylline in airway smooth muscle relaxation, and how can these be experimentally validated?

this compound functions as a phosphodiesterase inhibitor and adenosine receptor antagonist, leading to increased intracellular cAMP and reduced bronchoconstriction. To validate these mechanisms, researchers can:

  • Use in vitro models (e.g., isolated tracheal rings) to measure changes in contractile force pre- and post-aminophylline exposure .
  • Quantify cAMP levels via ELISA or radioimmunoassay in treated vs. untreated cell cultures.
  • Conduct receptor-binding assays to assess adenosine receptor antagonism .

Q. What experimental models are commonly used to study this compound’s effects on respiratory function?

  • Animal models : Anesthetized dogs or rodents subjected to histamine-induced bronchoconstriction, with airway resistance measured via plethysmography .
  • Human trials : Double-blind, placebo-controlled studies measuring FEV₁/FVC improvements post-administration. Ensure standardization of dosing (e.g., 5–6 mg/kg IV loading dose) .
  • Ex vivo setups : Diaphragmatic tissue strips paced electrically to assess force-frequency relationships under this compound treatment .

Q. How should researchers control variables when testing this compound’s interaction with anesthetic agents?

  • Control groups : Include cohorts receiving halothane or thiopental/fentanyl alone to isolate anesthetic-specific effects .
  • Catecholamine monitoring : Measure plasma epinephrine/norepinephrine levels via HPLC, as this compound’s efficacy may depend on endogenous catecholamine release .
  • Dose standardization : Use fixed infusion rates (e.g., 1–4 mg·kg⁻¹·h⁻¹) to avoid confounding pharmacokinetic variability .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy under different anesthetics be reconciled methodologically?

  • Hypothesis testing : Compare this compound’s bronchoprotective effects under halothane (which suppresses catecholamine release) vs. thiopental/fentanyl (which permits it) .
  • Pharmacodynamic modeling : Use nonlinear regression to analyze dose-response curves under varying anesthetic conditions.
  • Blockade experiments : Administer β-blockers (e.g., propranolol) to determine if catecholamine-mediated pathways are essential for efficacy .

Q. What advanced techniques are recommended for studying this compound’s synergistic effects with other bronchodilators?

  • Isobolographic analysis : Quantify synergism between this compound and β₂-agonists (e.g., salbutamol) in reducing histamine-induced constriction .
  • Microdialysis : Monitor real-time cAMP changes in airway tissue during combination therapy.
  • Computational modeling : Apply systems pharmacology tools to predict additive vs. synergistic interactions .

Q. What methodological considerations are critical when designing dose-optimization studies for this compound in acute respiratory failure?

  • Population pharmacokinetics (PK) : Collect serial plasma samples to model inter-individual variability in clearance (e.g., hepatic impairment, smoking status) .
  • Dynamic endpoints : Use transpulmonary pressure (Pdi) and diaphragm contractility indices instead of static spirometry to capture real-time effects .
  • Safety thresholds : Establish therapeutic windows by correlating plasma concentrations (10–20 μg/mL) with adverse effects (tachycardia, seizures) .

Q. How can researchers address reproducibility challenges in this compound studies involving animal models?

  • Standardized protocols : Adopt CONSORT-style guidelines for animal trials, including strict ventilator settings (e.g., 10 breaths/min, I:E ratio 1:2) .
  • Blinded data acquisition : Use automated systems to measure Pdi and CAP amplitude to minimize observer bias .
  • Open data practices : Publish raw datasets (e.g., microsphere-derived Qdi values) in supplementary materials for independent validation .

Q. Methodological Resources

  • Data analysis : Use ANOVA with Scheffé’s F-test or Bonferroni-corrected t-tests for multi-group comparisons .
  • Chemical characterization : Adhere to IUPAC guidelines for compound naming and provide full spectral data (NMR, HPLC purity) in experimental sections .
  • Ethical compliance : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses .

Properties

IUPAC Name

1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8N4O2.C2H8N2/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h2*3H,1-2H3,(H,8,9);1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPFAHBPWDRTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883359
Record name 1,2-Ethanediamine, compd. with 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble in alcohol, ether
Record name Aminophylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01223
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AMINOPHYLLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/221
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White or slightly yellowish granules or powder

CAS No.

317-34-0, 95646-60-9
Record name Aminophylline [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000317340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pulmophylline (new)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095646609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminophylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01223
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-, compd. with 1,2-ethanediamine (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Ethanediamine, compd. with 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminophylline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.696
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOPHYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27Y3KJK423
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMINOPHYLLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/221
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
Aminophylline
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
Aminophylline
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
Aminophylline
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
Aminophylline
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
Aminophylline
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
Aminophylline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.